NT113 vs. Erlotinib and Lapatinib: Head-to-Head Survival Benefit in EGFRvIII-Amplified Intracranial GBM Model
In a head-to-head comparison using the intracranial GBM6 xenograft model (EGFRvIII-amplified, wild-type PTEN), NT113 (10 mg/kg/day) conferred significant survival benefit, whereas erlotinib (100 mg/kg/day) provided no survival benefit. Mice receiving NT113 survived significantly longer than those receiving erlotinib, with a p-value <0.001 [1]. This same GBM6 model was previously shown to be non-responsive to erlotinib [2].
| Evidence Dimension | Median survival or survival benefit significance |
|---|---|
| Target Compound Data | Significant survival benefit (p<0.001 vs. control and vs. erlotinib) |
| Comparator Or Baseline | Erlotinib (100 mg/kg/day) showed no survival benefit; Lapatinib also showed minimal survival benefit |
| Quantified Difference | NT113 vs. Erlotinib: p<0.001; Erlotinib vs. Control: not significant |
| Conditions | Intracranial GBM6 xenograft model; NT113 at 10 mg/kg/day, erlotinib at 100 mg/kg/day (10× higher dose) |
Why This Matters
This demonstrates NT113's activity against an erlotinib-refractory GBM model, a critical differentiator for procuring a tool compound for CNS oncology research targeting EGFRvIII-driven tumors.
- [1] Yoshida Y, Ozawa T, Yao TW, Shen W, Brown D, Parsa AT, et al. NT113, a pan-ERBB inhibitor with high brain penetrance, inhibits the growth of glioblastoma xenografts with EGFR amplification. Mol Cancer Ther. 2014;13(12):2919-2929. View Source
- [2] Yoshida Y, Ozawa T, Yao TW, Shen W, Brown D, Parsa AT, et al. NT113, a pan-ERBB inhibitor with high brain penetrance, inhibits the growth of glioblastoma xenografts with EGFR amplification. Mol Cancer Ther. 2014;13(12):2919-2929. View Source
